molecular formula C9H14N2O2S B2825759 Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 4280-80-2

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2825759
CAS No.: 4280-80-2
M. Wt: 214.28
InChI Key: KPQUGWQEVWMJTR-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with ethylamine. This reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction can be represented as follows:

Ethyl 2-amino-4-methylthiazole-5-carboxylate+EthylamineEthyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate\text{Ethyl 2-amino-4-methylthiazole-5-carboxylate} + \text{Ethylamine} \rightarrow \text{this compound} Ethyl 2-amino-4-methylthiazole-5-carboxylate+Ethylamine→Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
  • 2-(Ethylamino)ethanol
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-4-10-9-11-6(3)7(14-9)8(12)13-5-2/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQUGWQEVWMJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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